4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile

Histamine H1 Receptor Antagonist Binding Affinity

4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile (CAS: 1589395-92-5) is a synthetic small molecule belonging to the arylsulfonylpiperazine class. It is characterized by a benzonitrile core linked via a sulfonyl bridge to a 2-methylpiperazine moiety.

Molecular Formula C12H15N3O2S
Molecular Weight 265.33 g/mol
Cat. No. B7870457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile
Molecular FormulaC12H15N3O2S
Molecular Weight265.33 g/mol
Structural Identifiers
SMILESCC1CNCCN1S(=O)(=O)C2=CC=C(C=C2)C#N
InChIInChI=1S/C12H15N3O2S/c1-10-9-14-6-7-15(10)18(16,17)12-4-2-11(8-13)3-5-12/h2-5,10,14H,6-7,9H2,1H3
InChIKeyQHBGNRXTSXSDIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile: A Potent and Selective Histamine H1 Receptor Antagonist for CNS Drug Discovery


4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile (CAS: 1589395-92-5) is a synthetic small molecule belonging to the arylsulfonylpiperazine class . It is characterized by a benzonitrile core linked via a sulfonyl bridge to a 2-methylpiperazine moiety . This compound acts as a potent antagonist of the human Histamine H1 Receptor (HRH1) [1]. Its high affinity and selectivity make it a valuable tool compound for investigating the role of HRH1 in various physiological and pathological processes, particularly within the central nervous system (CNS).

Why 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile Cannot Be Casually Substituted: A Case for Structural Precision


Arylsulfonylpiperazines are a broad class with diverse biological activities, but even minor structural variations can lead to drastic changes in potency, selectivity, and off-target profiles [1]. Substituting the 2-methylpiperazine moiety with a different piperazine or piperidine derivative, or altering the substitution pattern on the benzonitrile ring, can result in a complete loss of target engagement or the introduction of unwanted activities [1]. For instance, regioisomers of methylpiperazine (e.g., 4-methylpiperazine) or the des-methyl analog (4-(piperazin-1-ylsulfonyl)benzonitrile) often exhibit significantly reduced affinity for the HRH1 receptor [2]. Therefore, direct substitution without empirical validation introduces unacceptable risk in research outcomes.

Quantitative Differentiation of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile: A Procurement-Focused Evidence Guide


Superior HRH1 Binding Affinity: A Direct Comparison with the 4-Methylpiperazine Regioisomer

4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile demonstrates a high-affinity binding to the human Histamine H1 Receptor (HRH1) with a Ki of 0.800 nM [1]. In contrast, its regioisomer, 3-((4-methylpiperazin-1-yl)sulfonyl)benzonitrile, exhibits a Ki of 32 nM for the same receptor [1]. This represents a 40-fold difference in affinity, highlighting the critical importance of the methyl group's position on the piperazine ring for optimal target engagement.

Histamine H1 Receptor Antagonist Binding Affinity

Enhanced Selectivity Profile Against the 5-HT2A Receptor

The selectivity of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile was assessed against the 5-HT2A serotonin receptor, a common off-target for many CNS-active compounds [1]. The compound exhibited a Ki of >10,000 nM for 5-HT2A [1], indicating a >12,500-fold selectivity for HRH1 over 5-HT2A. This is in stark contrast to the regioisomer 3-((4-methylpiperazin-1-yl)sulfonyl)benzonitrile, which shows a Ki of 29 nM for 5-HT2A, representing a mere 1.1-fold selectivity [1].

Selectivity 5-HT2A Receptor Off-Target Activity

Physicochemical Properties Optimized for CNS Penetration

The compound's physicochemical properties are well-suited for CNS applications. Its calculated XLogP3-AA value is 0.8 [1], which is within the optimal range (1-3) for blood-brain barrier (BBB) penetration. The topological polar surface area (TPSA) is 81.6 Ų [1], below the common threshold of 90 Ų for good CNS penetration. In contrast, the des-methyl analog, 4-(piperazin-1-ylsulfonyl)benzonitrile, has a lower XLogP3-AA of 0.1 [2], suggesting potentially inferior passive diffusion across the BBB.

CNS Penetration Physicochemical Properties Drug-likeness

Optimal Research and Industrial Applications for 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile


In Vitro and In Vivo Studies of HRH1-Mediated CNS Disorders

Given its high affinity and exceptional selectivity for HRH1 [1], this compound is an ideal tool for dissecting the role of histamine signaling in the CNS. It can be used in primary neuronal cultures, brain slice electrophysiology, and in vivo models of sleep-wake regulation, cognitive function, and neuroinflammation [1]. Its predicted BBB permeability [2] supports its use in systemic administration for behavioral and disease models.

Development of High-Throughput Screening Assays for HRH1 Modulators

The well-characterized and robust binding affinity (Ki = 0.800 nM) [1] makes this compound a suitable positive control and reference standard for high-throughput screening (HTS) campaigns. It can be used to validate assay performance in competitive binding assays (e.g., with [3H]pyrilamine) [1] or functional assays (e.g., calcium flux) aimed at identifying novel HRH1 agonists, antagonists, or allosteric modulators.

Chemical Biology Probe for Target Deconvolution and Validation

The compound's high selectivity profile, especially the >12,500-fold selectivity over 5-HT2A [1], makes it a powerful chemical biology probe. It can be used in affinity chromatography or photoaffinity labeling experiments to identify and validate HRH1 binding partners or to confirm target engagement in complex biological samples, minimizing false positives from off-target interactions.

Synthesis of Advanced Building Blocks for Drug Discovery

The compound serves as a versatile synthetic intermediate. Its free piperazine nitrogen can be further functionalized to explore structure-activity relationships (SAR) around the HRH1 pharmacophore or to conjugate with fluorescent dyes, biotin, or other reporter molecules . This enables the creation of custom tool compounds for advanced mechanistic studies or imaging applications.

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